![molecular formula C22H21N3O3S2 B3004450 N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 686771-32-4](/img/structure/B3004450.png)
N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The specific compound mentioned includes a thienopyrimidinone core, a methoxyphenyl group, and a sulfanyl acetamide moiety, suggesting potential pharmacological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, a related compound, was prepared through condensation reactions involving amino-pyrimidine and different sulfonyl chlorides . Similarly, the target compound could be synthesized by condensation of appropriate pyrimidine derivatives with suitable reagents that introduce the methoxyphenyl and methylphenyl groups, as well as the sulfanyl acetamide linkage.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. Quantum chemical insights, including natural bond orbital (NBO) analysis and spectroscopic methods like FT-IR and FT-Raman, can provide detailed information about the geometry and electronic structure of such compounds . The planarity between the phenyl and pyrimidine rings and the presence of hydrogen-bonded interactions are important features that can influence the biological activity of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on the substituents attached to the core structure. The reactivity of the sulfanyl group, for example, could be explored in the context of forming new derivatives or in potential drug metabolism. The presence of methoxy and methylphenyl groups could also affect the compound's reactivity and its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are essential for its potential as a drug candidate. These properties can be influenced by the molecular structure and the nature of the substituents. Drug likeness, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, can be predicted based on Lipinski's rule and computational methods . The antiviral potency and pharmacokinetic properties of similar compounds have been investigated through molecular docking studies against relevant proteins, such as those of SARS-CoV-2 .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-3-7-16(8-4-14)25-21(27)20-18(11-12-29-20)24-22(25)30-13-19(26)23-15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRTPBHSOOLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

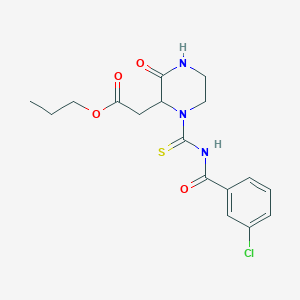
![N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3004368.png)
![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)


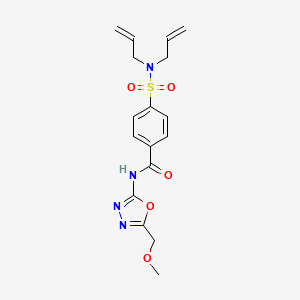
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)
![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)
![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)
![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)
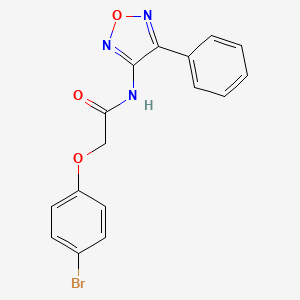
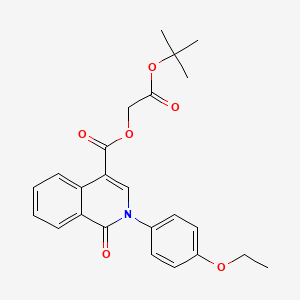
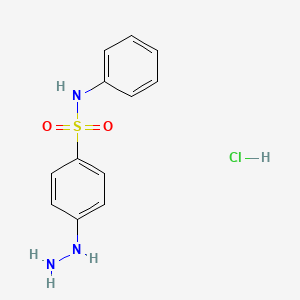
![3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004389.png)